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molecular formula C29H28O12S4 B8814118 3-[(Phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate CAS No. 2514-70-7

3-[(Phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate

Cat. No. B8814118
M. Wt: 696.8 g/mol
InChI Key: USQQFBRJEIDVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07342116B2

Procedure details

2.27 g (16.7 mmol) of pentaerythritol and 32.6 g of pyridine were placed in a 100 ml reaction vessel and 17.7 g (100 mmol) of benzenesulfonyl chloride was dropped over 0.7 hour while stirring at a temperature of 2 to 4° C. in a nitrogen atmosphere. After dropping, the temperature was raised to 15° C. and reaction was conducted for 4 hours. In a separate 300 ml reaction vessel, the reaction solution was dropped in an 11.3% by weight aqueous solution of hydrochloric acid while stirring at a temperature of 10 to 23° C. After dropping, the water phase was separated. The crystal precipitated by dissolving the oily matter by heating in 48 g of a mixed solution of acetone:methanol (weight ratio 3:1) and then concentrating was separated by filtration, washed and dried under reduced pressure to obtain 9.08 g of 2,2-bis(benzenesulfonyloxymethyl)-1,3-propanediol dibenzenesulfonate (yield: 78.0% [based on pentaerythritol]).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[C:10]1([S:16](Cl)(=[O:18])=[O:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>N1C=CC=CC=1>[C:10]1([S:16]([O:1][CH2:2][C:3]([CH2:8][O:9][S:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)(=[O:18])=[O:17])([CH2:6][O:7][S:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)(=[O:18])=[O:17])[CH2:4][O:5][S:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)(=[O:18])=[O:17])(=[O:18])=[O:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
17.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
32.6 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 (± 1) °C
Stirring
Type
CUSTOM
Details
while stirring at a temperature of 2 to 4° C. in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped over 0.7 hour
Duration
0.7 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 15° C.
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
In a separate 300 ml reaction vessel
STIRRING
Type
STIRRING
Details
while stirring at a temperature of 10 to 23° C
CUSTOM
Type
CUSTOM
Details
the water phase was separated
CUSTOM
Type
CUSTOM
Details
The crystal precipitated
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the oily matter
TEMPERATURE
Type
TEMPERATURE
Details
by heating in 48 g of a mixed solution of acetone
CONCENTRATION
Type
CONCENTRATION
Details
methanol (weight ratio 3:1) and then concentrating
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCC(COS(=O)(=O)C1=CC=CC=C1)(COS(=O)(=O)C1=CC=CC=C1)COS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.08 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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